N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13476150
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide -](/images/structure/VC13476150.png)
Specification
Molecular Formula | C12H19ClN2O2 |
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Molecular Weight | 258.74 g/mol |
IUPAC Name | N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide |
Standard InChI | InChI=1S/C12H19ClN2O2/c1-9(16)15(11-2-3-11)8-10-4-5-14(7-10)12(17)6-13/h10-11H,2-8H2,1H3 |
Standard InChI Key | TYFJEIHNYGTSII-UHFFFAOYSA-N |
SMILES | CC(=O)N(CC1CCN(C1)C(=O)CCl)C2CC2 |
Canonical SMILES | CC(=O)N(CC1CCN(C1)C(=O)CCl)C2CC2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of:
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A pyrrolidine ring (5-membered nitrogen-containing heterocycle).
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A 2-chloro-acetyl group (-CO-CH2Cl) at the N1 position.
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A cyclopropyl-acetamide moiety (-N(C3H5)C(O)CH3) at the N3-methyl position.
Table 1: Key Molecular Properties
The stereochemistry of the pyrrolidine ring significantly influences its biological interactions, with enantiomers showing varying receptor affinities .
Synthesis Methods
Key Synthetic Pathways
The compound is typically synthesized via a multi-step protocol:
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Pyrrolidine Functionalization: Reaction of pyrrolidine with chloroacetyl chloride to introduce the 2-chloro-acetyl group .
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N-Alkylation: Substitution at the N3 position using cyclopropylamine and acetic anhydride .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
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1 | Pyrrolidine + chloroacetyl chloride, DCM, 0°C | 74% | |
2 | Cyclopropylamine + acetic anhydride, K2CO3 | 65% |
Optimization of reaction parameters (e.g., solvent, temperature) is critical to achieving high purity and yield .
Pharmacological Activity
Mechanism of Action
The compound interacts with biological targets through:
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Enzyme Inhibition: The chloro-acetyl group may act as an electrophile, covalently modifying active-site residues in target enzymes .
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Receptor Modulation: The cyclopropyl group enhances lipophilicity, facilitating blood-brain barrier penetration for potential neurological applications .
Biological Findings
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Anthelmintic Activity: Demonstrated 100% lethality against Caenorhabditis elegans at 25–50 ppm, suggesting potential as a lead compound for parasitic infections .
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Antimicrobial Potential: Structural analogs exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell wall synthesis .
Applications in Drug Development
Neurological Agents
The compound serves as an intermediate in synthesizing modulators of muscarinic receptors, which are implicated in Alzheimer’s and Parkinson’s diseases . Its pyrrolidine core mimics natural neurotransmitters, enhancing target specificity .
Antibacterial Agents
Derivatives with similar pyrrolidine scaffolds show promise against multidrug-resistant pathogens. For example, cefiderocol (a cephalosporin with a pyrrolidine moiety) is effective against carbapenem-resistant Pseudomonas aeruginosa .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
The target compound’s cyclopropyl group enhances metabolic stability compared to methyl-substituted analogues .
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